molecular formula C24H31N3O3 B6125476 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-methoxypropyl)acetamide

2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-methoxypropyl)acetamide

Cat. No.: B6125476
M. Wt: 409.5 g/mol
InChI Key: VQMQFOONBFYNNN-UHFFFAOYSA-N
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Description

2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-methoxypropyl)acetamide is a complex organic compound that features a piperazine ring substituted with a diphenylethyl group and an acetamide moiety

Properties

IUPAC Name

2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-methoxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-30-16-8-13-25-23(28)17-22-24(29)26-14-15-27(22)18-21(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,21-22H,8,13-18H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMQFOONBFYNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC1C(=O)NCCN1CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-methoxypropyl)acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Diphenylethyl Group: The diphenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where diphenylethyl chloride reacts with the piperazine ring in the presence of a Lewis acid catalyst.

    Acetamide Formation: The acetamide moiety is introduced by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

    Methoxypropyl Substitution: Finally, the methoxypropyl group is introduced through a nucleophilic substitution reaction using 3-methoxypropylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the methoxypropyl group.

Scientific Research Applications

2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-methoxypropyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylethyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. The acetamide and methoxypropyl groups may further modulate the compound’s activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-fluorobenzyl)acetamide
  • Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate

Uniqueness

2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-methoxypropyl)acetamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the methoxypropyl group, in particular, differentiates it from other similar compounds and may contribute to its unique pharmacokinetic and pharmacodynamic profiles.

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